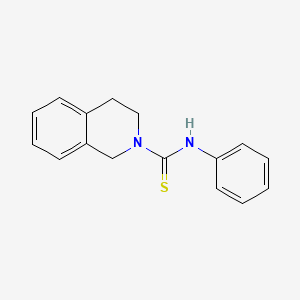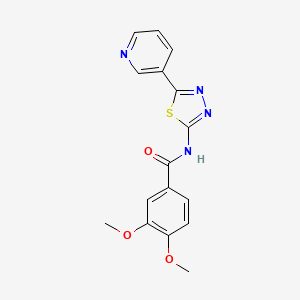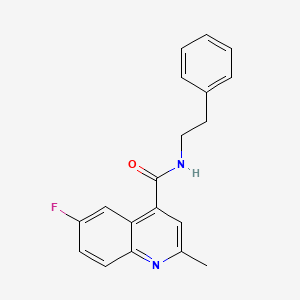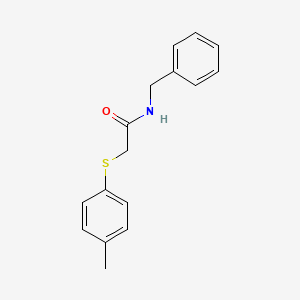![molecular formula C19H19NO4 B5878675 (E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid](/img/structure/B5878675.png)
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid is an organic compound that belongs to the class of enones It is characterized by the presence of an ethoxyphenyl group, a methylbenzoyl group, and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid typically involves the following steps:
Formation of the enone structure: This can be achieved through a Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and acetophenone under basic conditions.
Amidation: The enone product is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Final acidification: The resulting product is then acidified to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the enone moiety can yield the corresponding saturated ketone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Saturated ketones.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory compounds.
Materials Science: The compound can be used as a building block for the synthesis of polymers with specific properties.
Biological Studies: It is investigated for its potential cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the COX pathway, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins.
Comparación Con Compuestos Similares
(E)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(4-ethoxyphenyl)-2-[(4-chlorobenzoyl)amino]prop-2-enoic acid: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
Uniqueness:
- The presence of the ethoxy group in (E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid may confer unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-16-10-6-14(7-11-16)12-17(19(22)23)20-18(21)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,20,21)(H,22,23)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVUOZMLOBMIG-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(3,5-DIMETHYLPHENYL)METHOXY]-3-ETHYL-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5878596.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)
![4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5878615.png)

![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-2-carboxamide](/img/structure/B5878624.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
![3-[2-(2-CARBOXYETHYL)-5-(4-METHOXYPHENYL)-1H-PYRROL-1-YL]PROPANOIC ACID](/img/structure/B5878648.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)



